molecular formula C10H15N3O4S2 B2578030 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034592-34-0

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide

Cat. No. B2578030
CAS RN: 2034592-34-0
M. Wt: 305.37
InChI Key: NMODFGTWBATSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H15N3O4S2 and its molecular weight is 305.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in organic photovoltaics . The strong electron-accepting properties of the BTZ group make it a valuable component in the design of organic solar cells, contributing to efficient charge separation and transport .

Fluorescent Sensors

Compounds based on the BTZ group have been utilized as fluorescent sensors . Their ability to act as fluorophores can be harnessed in the detection and imaging of biological molecules, providing insights into cellular processes and aiding in bioimaging applications .

Organophotocatalysis

The BTZ group’s properties have been modified to serve as organophotocatalysts under visible light. This application is significant in green chemistry, where light is used as a reagent to drive chemical reactions in an environmentally sustainable manner .

Antimicrobial Agents

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, related to the compound , exhibits antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial agents to combat resistant strains of bacteria .

Antihypertensive Drugs

Research has indicated that derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound, have antihypertensive effects. This opens up possibilities for the compound to be explored as a treatment for high blood pressure .

Antidiabetic Therapy

The same scaffold has also been associated with antidiabetic properties. It could be investigated for its potential to modulate blood sugar levels, offering a new avenue for diabetes management .

Anticancer Research

There is evidence to suggest that certain functional groups attached to the benzothiadiazine ring can exhibit anticancer activity. This implies that the compound could be studied for its efficacy in cancer treatment strategies .

Neuropharmacology

Lastly, the compound’s structural features may allow it to act as an AMPA receptor modulator . This has implications in neuropharmacology, particularly in the development of drugs that target neurological disorders .

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-12-9-5-3-4-6-10(9)13(19(12,16)17)8-7-11-18(2,14)15/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODFGTWBATSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide

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